
N-butyl-N-(4-hydroxypentyl)nitrous Amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N-(4-hydroxypentyl)nitrous amide is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is particularly interesting due to its unique structure, which includes both a butyl group and a hydroxypentyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-(4-hydroxypentyl)nitrous amide typically involves the reaction of a carboxylic acid derivative with an amine. One common method is the reaction of an acid chloride with N-butyl-N-(4-hydroxypentyl)amine. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Another method involves the hydrolysis of nitriles. This process can be carried out under mildly basic conditions using hydrogen peroxide . The reaction proceeds through the formation of an intermediate imine, which is then hydrolyzed to form the amide.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-(4-hydroxypentyl)nitrous amide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrous group can be reduced to form an amine.
Substitution: The amide can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-butyl-N-(4-hydroxypentyl)nitrous amide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-butyl-N-(4-hydroxypentyl)nitrous amide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. The nitrous group can also participate in redox reactions, altering the oxidative state of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-butyl-N-(4-hydroxybutyl)nitrous amide
- N-butyl-N-(4-hydroxyhexyl)nitrous amide
- N-butyl-N-(4-hydroxypropyl)nitrous amide
Uniqueness
N-butyl-N-(4-hydroxypentyl)nitrous amide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both a butyl group and a hydroxypentyl group allows for unique interactions with other molecules, making it a valuable compound in various applications .
Properties
CAS No. |
80858-91-9 |
|---|---|
Molecular Formula |
C9H20N2O2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
N-butyl-N-(4-hydroxypentyl)nitrous amide |
InChI |
InChI=1S/C9H20N2O2/c1-3-4-7-11(10-13)8-5-6-9(2)12/h9,12H,3-8H2,1-2H3 |
InChI Key |
GKBAHCXTZVRXTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC(C)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


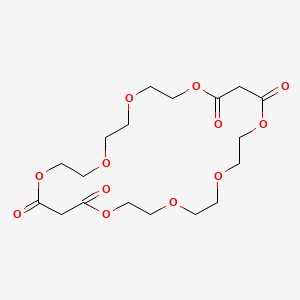
![N'-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea](/img/structure/B14423393.png)
![5-([1,1'-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole](/img/structure/B14423396.png)
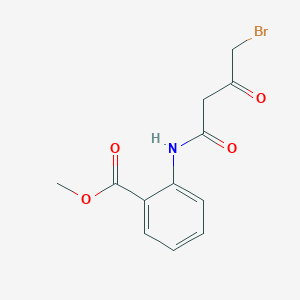
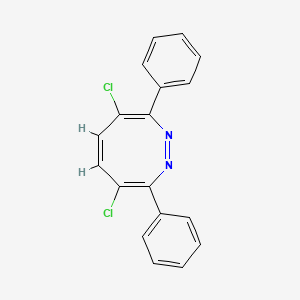
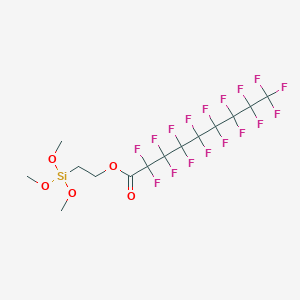
methanolate](/img/structure/B14423441.png)
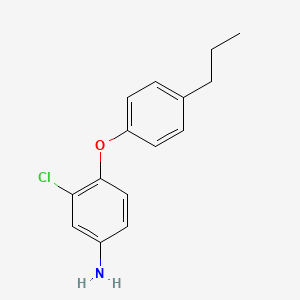

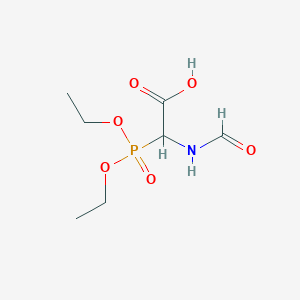
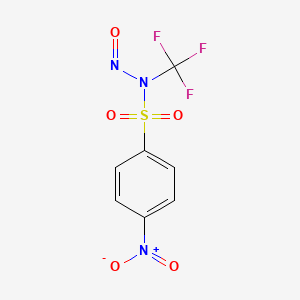
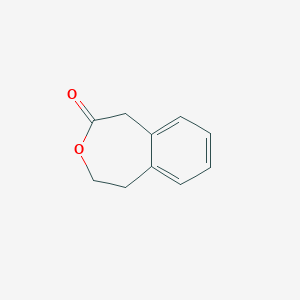
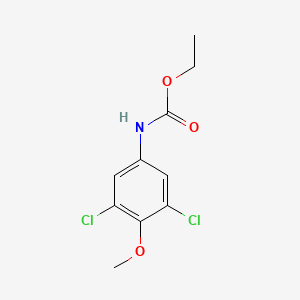
![3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one](/img/structure/B14423495.png)
